Product packaging for Acetic acid, bis(acetyloxy)-(Cat. No.:CAS No. 98453-06-6)

Acetic acid, bis(acetyloxy)-

Cat. No.: B1612271
CAS No.: 98453-06-6
M. Wt: 176.12 g/mol
InChI Key: KINFJLYCWPTJRB-UHFFFAOYSA-N
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Description

Acetic acid, bis(acetyloxy)-, also widely known as acetoxyacetic acid, is a chemical compound with the molecular formula C₄H₆O₄ and a molecular weight of 118.0880 g/mol . It is characterized by specific physical properties, including a melting point (Tfus) in the range of 339 to 341 K . This compound belongs to the important class of organic structures known as acylals, which are diesters of geminal diols . In preparative and medicinal chemistry, acylals are highly valued for their role as key synthetic building blocks and protective groups for aldehydes . A significant application of the acylal motif is in prodrug development, where it is used to mask polar carboxylic acid groups in drug candidates . This chemical modification can drastically improve the molecule's ability to permeate through cell membranes, thereby overcoming pharmacokinetic shortcomings and enhancing oral bioavailability . Once inside the body, the acylal structure is designed to hydrolyze, releasing the active parent drug. Researchers utilize this compound and related acylals in the total synthesis of natural products and in a variety of organic transformations . This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8O6 B1612271 Acetic acid, bis(acetyloxy)- CAS No. 98453-06-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-diacetyloxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O6/c1-3(7)11-6(5(9)10)12-4(2)8/h6H,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KINFJLYCWPTJRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(C(=O)O)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50606354
Record name Bis(acetyloxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50606354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98453-06-6
Record name Bis(acetyloxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50606354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Research Grade Acetic Acid, Bis Acetyloxy

Preparative Routes for High Purity Acetic acid, bis(acetyloxy)- in Laboratory Settings

The laboratory-scale synthesis of high-purity Acetic acid, bis(acetyloxy)- and related bis(acetoxy) compounds typically involves the acetylation of a suitable precursor. A common and effective method is the use of a powerful acetylating agent, such as acetic anhydride (B1165640), often in the presence of a catalyst.

One general approach involves the esterification of a corresponding dihydroxy or carboxylic acid precursor. For instance, the synthesis of compounds like 12-(Acetoxy)stearic acid, 2,3-bis(acetoxy)propyl ester is achieved through the esterification of the parent polyol with acetic anhydride. Similarly, the acetylation of bisphenols like 1,1'-bis(4-hydroxyphenyl)cyclohexane (Bisphenol C) and 1,1'-bis(3-methyl-4-hydroxyphenyl)cyclohexane (MeBC) to form 1,1'-bis(4-acetyloxyphenyl)cyclohexane (AcBC) and 1,1'-bis(3-methyl-4-acetyloxyphenyl)cyclohexane (AcMeBC) respectively, is accomplished using acetic anhydride with a sodium acetate (B1210297) catalyst. researchgate.net

Another synthetic strategy employs oxidation with a lead(IV) salt. The reaction of R-Carvone with lead(IV) acetate in benzene (B151609), for example, yields a bis(acetoxy)acetate derivative. researchgate.net This method highlights the utility of lead tetraacetate in introducing multiple acetoxy groups onto a molecule. The preparation of lead subacetate itself can be achieved by dissolving lead monoxide in dilute acetic acid. nih.gov

For the synthesis of (S)-2-acetyloxypropionic acid, a continuous process has been developed involving the acetylation of an aqueous solution of lactic acid with acetic anhydride in acetic acid. google.com This process demonstrates a scalable approach that could be adapted for other small, functionalized carboxylic acids.

Purification is a critical step to obtain research-grade material. Techniques such as recrystallization from a suitable solvent mixture, like ethyl acetate and heptane, or column chromatography are frequently employed to remove impurities and isolate the high-purity product. orgsyn.org

Optimization of Synthesis Parameters for Enhanced Reagent Activity and Selectivity

The optimization of synthesis parameters is crucial for maximizing the yield, purity, and reactivity of Acetic acid, bis(acetyloxy)-. Key variables that are typically manipulated include reaction temperature, reaction time, stoichiometry of reactants, and catalyst concentration.

Table 1: Optimization of Synthesis Parameters for Acetoxylation Reactions

ParameterEffect on ReactionOptimized Conditions/ObservationsSource
Reaction Temperature Influences reaction rate and selectivity. Higher temperatures can lead to faster reactions but may also promote side reactions or decomposition.For the synthesis of 5-(acetoxymethyl)furfural (AcMF), decreasing the temperature from a higher point to 100 °C significantly improved the yield. acs.org For the preparation of (S)-2-acetyloxypropionic acid, the reaction is preferably carried out at a temperature between 20 °C and 120 °C, with an optimal range of 30 °C to 60 °C. google.comgoogle.com acs.orggoogle.comgoogle.com
Reaction Time Determines the extent of conversion. Insufficient time leads to incomplete reaction, while excessive time can result in product degradation or the formation of byproducts.In the synthesis of AcMF, a 6-hour reaction at 100 °C provided a 75% yield. acs.org For the synthesis of bis(4-tert-butylphenyl) iodonium (B1229267) hexafluoroantimonate, adjusting the reaction time had little effect on the overall yield. sacredheart.edu acs.orgsacredheart.edu
Stoichiometry/Molar Ratio The ratio of acetylating agent to substrate is critical. An excess of the acetylating agent can drive the reaction to completion but may complicate purification.In the synthesis of 1,3-Diacetoxy-1,1,3,3-tetrabutyldistannoxane, a 1:1 molar ratio of tin precursors to acetylating agents is crucial to prevent the formation of oligomeric side products. For (S)-2-acetyloxypropionic acid, a slight molar excess of acetic anhydride (1.01 to 1.40 equivalents) is preferred. google.comgoogle.com google.comgoogle.com
Catalyst Loading The amount of catalyst can significantly impact the reaction rate.In the synthesis of AcMF from fructose, using 4 equivalents of ZnCl2 as a Lewis acid catalyst in acetic acid was found to be optimal. acs.org acs.org

The choice of solvent can also play a significant role. For instance, in the synthesis of 12-(Acetoxy)stearic acid, 2,3-bis(acetoxy)propyl ester, dichloromethane (B109758) is used to facilitate the reaction. Careful control of these parameters is essential for achieving the desired product with high selectivity and activity for research applications.

Strategies for In Situ Generation and Advanced Handling Techniques for Acetic acid, bis(acetyloxy)-

In some applications, the in situ generation of reactive reagents like Acetic acid, bis(acetyloxy)- can be advantageous, as it avoids the need to isolate and store a potentially unstable compound. This approach is particularly relevant for hypervalent iodine reagents, which share structural similarities with gem-diacetates.

A prominent strategy for the in situ generation of diacyloxy(phenyl)-λ3-iodanes involves the oxidation of iodobenzene (B50100) in the presence of a suitable acid. researchgate.net M-chloroperbenzoic acid (m-CPBA) has been effectively used as a terminal oxidant for the in situ generation of hypervalent iodine reagents from iodoarenes. researchgate.net This method has been successfully applied to the α-acetoxylation of ketones, where the diacyloxy(phenyl)-λ3-iodane is generated catalytically in a mixture of acetic acid, a Lewis acid like BF3·Et2O, and water. researchgate.net The presence of both water and the Lewis acid was found to be crucial for the success of this transformation. researchgate.net

Another approach involves the formation of bis(acetyloxy)-λ3-iodanyl acetate followed by an electrophilic aromatic substitution to generate the desired diacetoxy(phenyl)-λ3-iodane product. sacredheart.edu These strategies for in situ generation could potentially be adapted for the formation of Acetic acid, bis(acetyloxy)- from appropriate precursors when direct use in a reaction mixture is desired.

Advanced Handling Techniques:

Given the reactive nature of Acetic acid, bis(acetyloxy)-, proper handling techniques are imperative to ensure safety and maintain the integrity of the compound.

Inert Atmosphere: For sensitive reactions, conducting the synthesis and handling under an inert atmosphere, such as argon, can prevent unwanted side reactions with atmospheric moisture or oxygen. orgsyn.orgresearchgate.net

Purification: Recrystallization is a common method for purification. This may involve dissolving the crude product in a hot solvent mixture (e.g., ethyl acetate/heptane) and allowing it to cool, which can yield a high-purity crystalline product. orgsyn.org

Personal Protective Equipment: Standard laboratory safety protocols should be followed, including the use of personal protective equipment. It is advised to avoid contact with the skin and eyes and to wash hands thoroughly after handling. dt-shop.com

Storage: While specific stability data for Acetic acid, bis(acetyloxy)- is not detailed in the provided results, related reactive compounds are often stored in a cool, dry place away from incompatible materials.

By employing these synthetic strategies, optimization principles, and handling techniques, research-grade Acetic acid, bis(acetyloxy)- can be prepared and utilized effectively in a laboratory setting.

Fundamental Aspects of Reactivity and Mechanistic Pathways of Acetic Acid, Bis Acetyloxy

Oxidative Decarboxylation Reactions

Lead tetraacetate is widely employed for the oxidative decarboxylation of carboxylic acids. This process can lead to a range of products, including alkenes, alkanes, and acetate (B1210297) esters, with the outcome being highly dependent on the substrate's structure and the specific reaction conditions employed. redalyc.orgjuniperpublishers.comorganicreactions.org

Substrate Scope and Limitations in Carboxylic Acid Transformations

The reaction of carboxylic acids with lead tetraacetate is significantly influenced by the nature of the carbon atom to which the carboxyl group is attached. redalyc.org

Primary and Secondary Carboxylic Acids: The decarboxylation of primary and secondary acids typically yields acetate esters as the major products. redalyc.org However, under normal conditions, these reactions can sometimes result in poor yields and complex mixtures of products. redalyc.org

Tertiary Carboxylic Acids: Tertiary carboxylic acids react more readily than primary or secondary acids and generally produce a mixture of alkenes and acetate esters. juniperpublishers.com

Vicinal Dicarboxylic Acids: Compounds that contain carboxyl groups on adjacent carbon atoms can undergo bis-decarboxylation when treated with lead tetraacetate, particularly in the presence of oxygen, to form alkenes. redalyc.orgorganicchemistrydata.org

Influence of Catalysts: The product distribution can be dramatically altered by the addition of catalysts. For instance, the inclusion of copper(II) salts, such as copper(II) acetate, in the reaction of monocarboxylic acids steers the reaction to favor the formation of alkenes. redalyc.org

The choice of solvent also plays a crucial role, with reactions being performed in both nonpolar solvents like benzene (B151609) and polar solvents such as acetic acid. juniperpublishers.com

Carboxylic Acid TypePrimary Product(s)Conditions/Notes
Primary & SecondaryAcetate EstersStandard LTA oxidation
TertiaryAlkenes and Acetate EstersGenerally faster reaction rates
Monocarboxylic (any)AlkenesIn the presence of Copper(II) salts
Vicinal DicarboxylicAlkenesBis-decarboxylation, often requires O2
Table 1. Product distribution in the oxidative decarboxylation of carboxylic acids with lead tetraacetate based on substrate type.

Mechanistic Probes for Radical Versus Ionic Pathways in Decarboxylation

The mechanism of lead tetraacetate decarboxylation is complex and can exhibit features of both radical and ionic (carbocation) pathways. The generally accepted mechanism posits that the reaction is initiated by the formation of an alkyl radical. redalyc.org This radical intermediate can then follow one of several pathways:

Hydrogen Abstraction: The radical can abstract a hydrogen atom from the solvent to form an alkane.

Oxidation to Carbocation: The radical can be oxidized by a lead(IV) or lead(III) species to form a carbocation. This carbocation can then undergo elimination to yield an alkene or be trapped by an acetate ion to form an acetate ester.

Reaction with Copper(II): In the presence of copper(II) salts, the initially formed radical reacts rapidly with the Cu(II) species. This interaction is key to promoting the formation of alkenes. redalyc.org

The initial hypothesis of a purely ionic mechanism, involving the direct formation of a carbonium ion from a lead(IV) carboxylate, has been largely superseded by this dual radical-cationic model. This modern interpretation better explains the observed product distributions, such as the formation of rearranged products characteristic of carbocation intermediates alongside products expected from radical precursors.

Stereochemical Consequences in Decarboxylative Processes

The stereochemical outcome of lead tetraacetate decarboxylation provides further insight into its complex mechanism. Studies on rigid bicyclic systems have been particularly revealing.

In the decarboxylation of certain bicyclic carboxylic acids, it has been demonstrated that the formation of acetate esters can proceed with retention of stereochemistry . rsc.org This outcome is indicative of a non-carbocationic pathway involving the formation of an organolead intermediate, which then delivers the acetate group in an internal fashion (S N i-type mechanism). cdnsciencepub.comcdnsciencepub.com

However, the reaction is often competitive, with a portion of the reaction proceeding through a carbocationic intermediate, which can lead to a loss of stereochemical integrity or the formation of rearranged products. The composition of the final product mixture depends heavily on the specific stereochemistry of the starting acid. cdnsciencepub.comcdnsciencepub.com For example, in studies of 3-methylnorbornane-2-carboxylic acids, the configuration of the methyl group was found to be a primary determinant of the isomeric acetate products formed, underscoring the competition between the stereoretentive S N i pathway and the stereorandomizing cationic pathway. cdnsciencepub.comcdnsciencepub.com

Oxidative Cleavage Reactions

Lead tetraacetate is a premier reagent for the oxidative cleavage of carbon-carbon single bonds, most notably in 1,2-diols (vicinal diols). This reaction, known as the Criegee oxidation, is a cornerstone of organic synthesis. chemtube3d.comlibretexts.org

Vicinal Diol Oxidations and Their Strategic Utility in Organic Synthesis

The reaction of vicinal diols with lead tetraacetate results in the cleavage of the C-C bond between the two hydroxyl-bearing carbons, yielding two carbonyl compounds (aldehydes or ketones). juniperpublishers.comlibretexts.org This transformation is highly efficient and offers a valuable synthetic alternative to ozonolysis for cleaving carbon-carbon bonds. wikipedia.org

The mechanism proceeds through a cyclic intermediate. The diol displaces two acetate ligands on the lead(IV) center to form a five-membered cyclic lead ester. juniperpublishers.comresearchgate.net This intermediate then undergoes a concerted electronic rearrangement, breaking the C-C bond and the two C-O bonds, to afford the carbonyl products and lead(II) diacetate.

A significant feature of the Criegee oxidation is its dependence on stereochemistry. Cis-diols, where the hydroxyl groups are positioned on the same side of a ring or can easily adopt a syn-periplanar conformation, react much more rapidly than trans-diols. juniperpublishers.comresearchgate.netslideshare.net This is because the formation of the requisite five-membered cyclic intermediate is geometrically favored for cis-diols. This rate difference allows for the selective cleavage of cis-diols in the presence of trans-diols, a feature that is highly useful in complex molecule synthesis, particularly in carbohydrate chemistry. juniperpublishers.com

SubstrateProduct(s)Key Feature
Cyclopentane-1,2-diol (cis)PentanedialRapid cleavage via cyclic intermediate
Cyclopentane-1,2-diol (trans)(Slow or no reaction)Formation of cyclic intermediate is disfavored
1,2-Diphenylethane-1,2-diol2 x BenzaldehydeCleavage of acyclic diol
Glycerol2 x Formaldehyde + Formic acidCleavage of polyol
Table 2. Examples of Vicinal Diol Cleavage with Lead Tetraacetate.

Cleavage of Alpha-Hydroxy Acids and Related Derivatives

The scope of lead tetraacetate cleavage extends beyond vicinal diols to include other 1,2-difunctionalized compounds. Alpha-hydroxy acids are readily cleaved, undergoing oxidative decarboxylation to yield a carbonyl compound and carbon dioxide. organicreactions.orgwikipedia.org

Similarly, lead tetraacetate can cleave related substrates:

α-Keto Acids: These compounds are cleaved to produce a carboxylic acid and carbon dioxide. The reaction is thought to proceed through the formation of a transient hydrate (B1144303) or alcohol adduct across the ketone, creating a temporary α-hydroxy acid or α-glycol-like structure that is then cleaved. acs.org

α-Hydroxy Ketones (Acyloins): These substrates are cleaved to yield a carboxylic acid and an aldehyde or ketone. youtube.com For example, benzoin (B196080) is oxidized by lead tetraacetate to benzoic acid and benzaldehyde. acs.org

These cleavage reactions provide a reliable method for degrading molecules at specific functional groups, serving as a powerful tool for both structural elucidation and synthetic strategy.

Mechanistic Investigations of Carbon-Carbon Bond Scission

Lead tetraacetate is renowned for its ability to cleave carbon-carbon bonds in specific substrates, most notably 1,2-diols and carboxylic acids. The mechanisms of these reactions have been the subject of detailed investigation.

The oxidative cleavage of vicinal diols (glycols) by LTA is known as the Criegee oxidation. rsc.orgwikipedia.org The reaction proceeds through the formation of a cyclic intermediate. juniperpublishers.com Initially, the diol reacts with LTA, displacing two acetate ligands to form a cyclic lead(IV) diester. youtube.com This intermediate then undergoes a concerted fragmentation, where the C-C bond breaks, and the lead(IV) is reduced to lead(II) acetate. This process results in the formation of two carbonyl compounds (aldehydes or ketones), with the specific products depending on the structure of the starting diol. rsc.org

Two primary mechanisms are proposed for the Criegee oxidation, largely dependent on the stereochemical arrangement of the hydroxyl groups. wikipedia.org

Cyclic Intermediate Mechanism: If the diol's conformation allows the two hydroxyl groups to be in close proximity (i.e., a cis or gauche relationship), they can readily form a five-membered cyclic intermediate with the lead atom. This is the preferred and faster pathway, leading to a concerted, two-electron process that breaks the C-C bond. nrochemistry.com

Acyclic Mechanism: If the hydroxyl groups are held in a rigid trans conformation, formation of the cyclic intermediate is disfavored. In such cases, a slower, alternative mechanism may operate, though the cyclic pathway is dominant whenever sterically possible. wikipedia.org

Another significant C-C bond scission reaction facilitated by LTA is the oxidative decarboxylation of carboxylic acids . This reaction can lead to a variety of products, including alkenes, alkanes, and acetate esters, depending on the reaction conditions and the substrate's structure. juniperpublishers.com The generally accepted pathway for this transformation involves a free-radical mechanism. The initial step is the formation of a lead(IV) carboxylate. This species can then undergo homolytic cleavage of the O-Pb bond to generate a carboxyl radical, which subsequently loses carbon dioxide to form an alkyl radical. This alkyl radical can then be oxidized to a carbocation (leading to alkenes or acetate esters) or abstract a hydrogen atom. The Kochi reaction is a notable variation where the decarboxylation of carboxylic acids in the presence of LTA and a lithium halide yields alkyl halides.

Reaction NameSubstrateKey IntermediateProducts
Criegee Oxidation1,2-Diol (Glycol)Cyclic lead(IV) diesterAldehydes, Ketones
Oxidative DecarboxylationCarboxylic AcidAlkyl radicalAlkenes, Acetate Esters, Alkanes

Acetoxylation and Site-Selective Functionalization

Lead tetraacetate serves as a prime source of acetoxy groups (–OAc) for the functionalization of a wide range of organic molecules.

LTA is capable of introducing an acetoxy group into both saturated and unsaturated hydrocarbons, typically via radical pathways.

Saturated Systems: Alkanes can undergo acetoxylation with LTA, often under thermal or photochemical conditions. This reaction is generally slow but can exhibit high selectivity for the functionalization of secondary C-H bonds.

Unsaturated Systems: Alkenes can react with LTA to yield various acetoxylated products. The reaction at allylic positions is particularly common, proceeding through a radical mechanism to form allylic acetates. In some cases, addition across the double bond can occur. Aromatic systems can also be acetoxylated. For instance, anthracene (B1667546) reacts with LTA to produce 9-acetoxyanthracene. Similarly, derivatives of naphthalene (B1677914) and toluene (B28343) can undergo acetoxylation. The reaction with toluene results in acetoxylation at the benzylic position.

Ketones that can form enols are also susceptible to acetoxylation at the α-position with LTA, providing a direct route to α-acetoxy ketones.

The initial step in many LTA-mediated reactions, particularly with alcohols, is a ligand exchange process. youtube.com In these reactions, one or more of the acetate ligands on the lead(IV) center are replaced by an alkoxy group from the substrate alcohol, forming an alkoxy-lead(IV) triacetate intermediate and releasing acetic acid. slideshare.net

This ligand exchange is crucial for the subsequent reactivity of the substrate. For example, in the Criegee oxidation of 1,2-diols, two sequential ligand exchanges occur, with both hydroxyl groups coordinating to the lead center to displace two acetate ligands, thereby forming the key cyclic intermediate that precedes C-C bond cleavage. youtube.comyoutube.com This process, where the acetate group on the lead reagent is effectively transferred to the substrate's coordination sphere before further reaction, is a form of transacetoxylation. The formation of these alkoxy-lead(IV) intermediates is the basis for various transformations, including the formation of cyclic ethers from alcohols possessing a δ-proton, where the intermediate alkoxy radical abstracts a hydrogen atom intramolecularly. slideshare.net

The outcomes of LTA-mediated reactions are often governed by regioselective and stereoselective factors.

Regioselectivity: In the acetoxylation of hydrocarbons, the site of functionalization is influenced by the relative stability of the intermediate radicals or cations. For example, acetoxylation of aromatic compounds like toluene preferentially occurs at the benzylic position due to the stability of the benzyl (B1604629) radical.

Stereoselectivity: The Criegee oxidation exhibits significant stereoselectivity. juniperpublishers.com Diols in which the hydroxyl groups are in a cis or gauche relationship react much more rapidly than their trans counterparts. wikipedia.org This is because the former can readily adopt the necessary conformation to form the cyclic lead diester intermediate, which is the kinetically favored pathway. juniperpublishers.com This difference in reaction rates allows for the selective cleavage of cis-diols in the presence of trans-diols. Furthermore, reactions involving 2,3-epoxy primary alcohols with LTA can produce α-acetoxy aldehydes or ketones with complete regio- and stereoselectivity, enabling the enantioselective synthesis of these valuable chiral molecules.

Substrate TypeReaction TypeSelectivity FeatureMechanistic Rationale
1,2-DiolsCriegee Oxidationcis-Diols react faster than trans-diolsFavorable formation of a cyclic lead(IV) intermediate
AlkanesAcetoxylationPreferential reaction at secondary C-H bondsStability of secondary radical intermediate
TolueneAcetoxylationExclusive reaction at the benzylic positionStability of the benzylic radical intermediate
2,3-Epoxy AlcoholsCleavage/AcetoxylationHigh regio- and stereoselectivitySubstrate-controlled reaction pathway

Reactions with Nitrogen, Sulfur, and Oxygen Heteroatoms

Lead tetraacetate is also an effective oxidant for various compounds containing nitrogen, sulfur, and oxygen heteroatoms.

The oxidation of nitrogen-containing functional groups by LTA leads to synthetically useful products.

Amines: Primary aliphatic amines are readily oxidized by LTA to afford nitriles through a dehydrogenation process. slideshare.net This provides a direct method for converting an R-CH₂-NH₂ group into an R-C≡N group.

Amides: Primary carboxamides (R-CONH₂) undergo an oxidative rearrangement with LTA in a reaction analogous to the Hofmann rearrangement. organicchemistrydata.org The reaction proceeds through the formation of an N-plumbated intermediate, which rearranges to an isocyanate (R-N=C=O). This isocyanate can then be trapped by nucleophiles present in the reaction mixture. For example, if the reaction is conducted in the presence of an alcohol, a carbamate (B1207046) is formed. In aqueous conditions, the isocyanate hydrolyzes and decarboxylates to yield a primary amine with one less carbon atom than the starting amide. This method is a valuable alternative to the traditional Hofmann rearrangement, which uses harsh basic conditions, as the LTA-mediated reaction can be performed under milder, sometimes acidic, conditions.

Transformations of Hydrazones to Diazo and Other Nitrogen-Containing Compounds

Acetic acid, bis(acetyloxy)-, commonly known as lead tetraacetate (LTA), is a versatile reagent for the oxidation of hydrazones, leading to a variety of nitrogen-containing compounds. The nature of the final product is highly dependent on the structure of the hydrazone substrate and the specific reaction conditions employed. researchgate.net

One of the primary transformations is the dehydrogenation of N-unsubstituted hydrazones to form diazo compounds. wikipedia.orgacs.org This reaction is particularly efficient for producing stabilized diazo compounds, such as bis(trifluoromethyl)diazomethane from hexafluoroacetone (B58046) hydrazone. wikipedia.org The initially formed diazo compounds can be unstable and may undergo further reactions. Depending on the conditions, subsequent products can include 1-monoacetoxy- and 1,1-diacetoxy-1-arylalkanes, as well as azines. researchgate.net The presence of a base in the reaction medium can be advantageous for the synthesis of diazo compounds. acs.org

The oxidation of hydrazones with LTA serves as a key step in the synthesis of numerous heterocyclic compounds. ingentaconnect.combenthamscience.com For instance, the oxidation of N-acylhydrazones of ketones can lead to the formation of 2-alkoxy-Δ³-1,3,4-oxadiazolines when the reaction is conducted in an alcohol solvent. ingentaconnect.com If the same reaction is performed in dichloromethane (B109758), 2-acetoxy-oxadiazolines are obtained as the main products. ingentaconnect.com Other important heterocyclic systems synthesized through LTA-mediated oxidation of hydrazones include triazoles, pyrazoles, and indazoles. researchgate.netbenthamscience.com The synthesis of indazoles can be achieved from arylhydrazones of aromatic ketones, where oxidation with LTA is followed by cyclization of the resulting azoacetates with a Lewis acid. researchgate.net

Furthermore, LTA promotes synthetically useful rearrangements in specific hydrazone substrates. A notable example is the rearrangement that occurs during the LTA oxidation of N-acylhydrazones of o-hydroxyaryl ketones, which provides a high-yield route to 1,2-diacylbenzenes and their derivatives. researchgate.netbenthamscience.com The reaction of arylhydrazones of certain 2-(alkenyloxy)benzaldehydes with LTA proceeds via nitrilimine intermediates to yield intramolecular 1,3-dipolar cycloadducts. researchgate.net

The table below summarizes the transformation of various hydrazone substrates using Acetic acid, bis(acetyloxy)- and the resulting nitrogen-containing compounds.

SubstrateReagentKey TransformationProduct ClassReference
N-Unsubstituted HydrazonesAcetic acid, bis(acetyloxy)-DehydrogenationDiazo Compounds researchgate.netwikipedia.org
Hexafluoroacetone HydrazoneAcetic acid, bis(acetyloxy)-Dehydrogenationbis(Trifluoromethyl)diazomethane wikipedia.org
N-Acylhydrazones of KetonesAcetic acid, bis(acetyloxy)- in AlcoholOxidative Cyclization2-Alkoxy-Δ³-1,3,4-oxadiazolines ingentaconnect.com
Arylhydrazones of Aromatic KetonesAcetic acid, bis(acetyloxy)- then Lewis AcidOxidation & CyclizationIndazoles researchgate.net
N-Acylhydrazones of o-Hydroxyaryl KetonesAcetic acid, bis(acetyloxy)-Oxidative Rearrangement1,2-Diacylbenzenes researchgate.netbenthamscience.com
2-Amino-2'-hydroxybenzophenone N-acylhydrazonesAcetic acid, bis(acetyloxy)-Oxidative Cyclization11H-Dibenz[b,e]azepin-11-ones researchgate.net

Reactivity with Sulfides, Thiols, Ethers, and Alcohols

Acetic acid, bis(acetyloxy)- is an effective oxidant for various sulfur and oxygen-containing functional groups, including sulfides, thiols, ethers, and alcohols. organicchemistrydata.org

The oxidation of thiols (mercaptans) with Acetic acid, bis(acetyloxy)- is a general method for the synthesis of disulfides. oup.com This reaction is applicable to a wide range of thiols, including alkyl, benzyl, aryl, heterocyclic, and acyl types. researchgate.net The stoichiometry of the reaction typically involves one mole of the tetraacetate oxidizing two moles of the thiol. researchgate.net Notably, the reagent shows selectivity; for example, it smoothly oxidizes 2-mercaptoethanol (B42355) to its corresponding disulfide without cleaving the carbon-carbon bond, a reaction that can occur with other oxidants. researchgate.net

In the case of sulfides, oxidation can lead to sulfoxides and disulfoxides. For instance, the oxidation of 2,2-dialkyl and spiro[1,3-benzodithiole-2,1'-cycloalkanes] with Acetic acid, bis(acetyloxy)- yields mainly the corresponding sulfoxides and disulfoxides. researchgate.net

The reaction of Acetic acid, bis(acetyloxy)- with alcohols is highly versatile. Primary alcohols can be oxidized to aldehydes, and secondary alcohols to ketones, often in the presence of pyridine. slideshare.netyoutube.com A significant advantage of this method is that over-oxidation to carboxylic acids is generally not observed. slideshare.net For 1,2-diols (glycols), Acetic acid, bis(acetyloxy)- induces oxidative cleavage of the carbon-carbon bond to yield aldehydes or ketones. wikipedia.orgslideshare.netjuniperpublishers.com This reaction is stereoselective, with cis-1,2-diols reacting more rapidly than their trans counterparts, which suggests the formation of a cyclic intermediate. slideshare.netjuniperpublishers.com

Ethers can also be oxidized. A key reaction is the acetoxylation at the α-position of ethers, such as the conversion of dioxane to 2-acetoxy-1,4-dioxane. wikipedia.org Furthermore, alcohols containing a δ-proton can undergo an intramolecular reaction with Acetic acid, bis(acetyloxy)- to form cyclic ethers. wikipedia.orgslideshare.net

The following table provides examples of the reactivity of Acetic acid, bis(acetyloxy)- with these functional groups.

Substrate ClassReagentReaction TypeTypical ProductReference
Thiols (R-SH)Acetic acid, bis(acetyloxy)-OxidationDisulfides (R-S-S-R) oup.comresearchgate.net
1,3-BenzodithiolesAcetic acid, bis(acetyloxy)-OxidationSulfoxides / Disulfoxides researchgate.net
Primary Alcohols (RCH₂OH)Acetic acid, bis(acetyloxy)- / PyridineOxidationAldehydes (RCHO) slideshare.net
Secondary Alcohols (R₂CHOH)Acetic acid, bis(acetyloxy)- / PyridineOxidationKetones (R₂C=O) slideshare.net
1,2-DiolsAcetic acid, bis(acetyloxy)-Oxidative CleavageAldehydes / Ketones wikipedia.orgjuniperpublishers.com
Ethers (e.g., Dioxane)Acetic acid, bis(acetyloxy)-α-Acetoxylationα-Acetoxy Ethers wikipedia.org
Alcohols with δ-protonAcetic acid, bis(acetyloxy)-Oxidative CyclizationCyclic Ethers wikipedia.orgslideshare.net

Oxidative Cyclization Reactions

Acetic acid, bis(acetyloxy)- is a powerful reagent for initiating oxidative cyclization reactions, enabling the construction of various heterocyclic systems through the formation of intramolecular carbon-heteroatom bonds.

Intramolecular Carbon-Heteroatom Bond Formations Induced by Acetic acid, bis(acetyloxy)-

A prominent application of Acetic acid, bis(acetyloxy)- in oxidative cyclization is the synthesis of cyclic ethers from saturated alcohols. slideshare.net Alcohols that possess a hydrogen atom at the δ-position can be converted into tetrahydrofuran (B95107) derivatives. wikipedia.orgslideshare.net This reaction, often referred to as the Criegee reaction, is a key method for forming intramolecular C-O bonds in both acyclic and steroidal systems. acs.org

In addition to C-O bond formation, Acetic acid, bis(acetyloxy)- is widely used to facilitate intramolecular C-N bond formations, particularly through the oxidation of hydrazone derivatives. researchgate.net For example, the oxidative cyclization of 2-amino-2'-hydroxybenzophenone N-acylhydrazones yields 6-substituted 11H-dibenz[b,e]azepin-11-ones. researchgate.net Similarly, N-acylhydrazones of ketones can be cyclized to form oxadiazoline rings. ingentaconnect.combenthamscience.com The versatility of this reagent allows for the synthesis of a broad spectrum of nitrogen-containing heterocycles, including pyrazoles and indazoles, from suitably functionalized hydrazone precursors. researchgate.netbenthamscience.com

Mechanistic Investigations of Cyclization Pathways and Stereocontrol

The mechanisms of these cyclization reactions can proceed through either radical or ionic pathways, depending on the substrate and reaction conditions. In the formation of cyclic ethers from alcohols, the reaction is believed to involve the homolytic cleavage of an O-Pb bond in an intermediate alkoxy-lead(IV) derivative. slideshare.netrsc.org This generates an alkoxy radical, which then abstracts a δ-hydrogen atom, leading to a carbon-centered radical. slideshare.net Subsequent oxidation of this radical and cyclization yields the tetrahydrofuran product. slideshare.netyoutube.com For certain substrates, particularly tertiary alcohols, a heterolytic mechanism involving the formation of a carbocation intermediate may be competitive or dominant. rsc.org

In the context of oxidative cleavage of 1,2-diols, the mechanism involves the formation of a cyclic intermediate. juniperpublishers.com The observation that cis-diols are cleaved more readily than trans-diols provides strong evidence for this concerted pathway, as the formation of the cyclic lead ester is sterically favored for the cis-isomer. slideshare.netjuniperpublishers.com This stereochemical preference demonstrates a degree of stereocontrol inherent to the reagent's reactivity.

For hydrazone cyclizations, the mechanism can be more complex. For instance, the reaction of certain arylhydrazones with Acetic acid, bis(acetyloxy)- is proposed to proceed through the formation of nitrilimine intermediates, which then undergo intramolecular 1,3-dipolar cycloaddition to form pyrazole (B372694) derivatives. researchgate.net In the cyclization of 2-amino-2'-hydroxybenzophenone N-acylhydrazones, a mechanism involving the formation of a 2-acyl-2'-aminobenzophenone intermediate has been proposed. researchgate.net

Interaction with Unsaturated Hydrocarbon Systems

Acetic acid, bis(acetyloxy)- interacts with unsaturated systems like alkenes and alkynes, leading to a variety of functionalization and rearrangement products.

Reactions with Alkenes and Alkynes: Functionalization and Rearrangements

The reaction of Acetic acid, bis(acetyloxy)- with alkenes can result in several outcomes. One common transformation is the formation of γ-lactones. wikipedia.org Another possible reaction is the addition of two acetoxy groups across the double bond to form a glycol diacetate, although this often competes with other pathways. acs.org

In the context of oxidative decarboxylation, Acetic acid, bis(acetyloxy)- can react with carboxylic acids to generate radical intermediates that can then add to alkenes. juniperpublishers.com For example, the decarboxylation of tertiary carboxylic acids in the presence of the reagent can yield a mixture of olefins and acetate esters. juniperpublishers.comresearchgate.net

The functionalization of alkynes is a cornerstone of organic synthesis, providing access to a wide array of molecular structures. beilstein-journals.org While transition metals like palladium and gold are often used to catalyze alkyne transformations, nih.govnih.gov strong oxidizing agents like Acetic acid, bis(acetyloxy)- can also play a role in their functionalization, typically initiating radical or oxidative addition pathways. The specific products depend heavily on the alkyne substrate and the reaction conditions. For example, the oxidation of hydrazones in the presence of alkynes can lead to cycloaddition reactions involving the in situ generated diazo or nitrilimine intermediates with the C-C triple bond.

The table below highlights some of the key reactions of Acetic acid, bis(acetyloxy)- with unsaturated systems.

Unsaturated SystemReagentReaction TypeTypical Product(s)Reference
AlkenesAcetic acid, bis(acetyloxy)-Oxidative Cyclizationγ-Lactones wikipedia.org
Alkenes (e.g., Cyclohexene)Acetic acid, bis(acetyloxy)-AcetoxylationGlycol Diacetates acs.org
Tertiary Carboxylic AcidsAcetic acid, bis(acetyloxy)-Oxidative DecarboxylationOlefins, Acetate Esters juniperpublishers.com
AlkynesAcetic acid, bis(acetyloxy)- / HydrazoneIn situ generation of dipole and CycloadditionHeterocyclic compounds researchgate.net

Oxidative Fragmentation of Homoallylic Alcohols and Related Substrates

The oxidative fragmentation of homoallylic alcohols using lead(IV) acetate, also known as lead tetraacetate, presents a valuable synthetic methodology for the cleavage of carbon-carbon bonds. This reaction typically results in the formation of a carbonyl compound and an allylic acetate. scielo.org.bo

Detailed research into this transformation has been notably carried out on drimanic terpene alcohols. For instance, the treatment of drimenol (B159378) with one equivalent of lead(IV) acetate in refluxing benzene leads to a smooth oxidative cleavage to yield 11-nordrimanic acetate. scielo.org.bo This reaction involves the breaking of the C-9/C-11 β-bond in drimenol, with the concurrent loss of the C-11 carbon atom and the introduction of an acetate group at the C-7 position. A significant observation in this process is the stereochemical retention, where the stereochemistry at C-7 of the product mirrors that of C-9 in the starting material. scielo.org.bo

The general procedure for this oxidative fragmentation involves treating a solution of the homoallylic alcohol in a solvent like benzene with lead(IV) acetate and heating the mixture to reflux for a period of time, typically until the starting material is consumed as monitored by thin-layer chromatography. The reaction produces lead(II) acetate as a precipitate, which is then removed by filtration. scielo.org.bo

The scope of this reaction has been explored with various homoallylic alcohol substrates, demonstrating its utility in organic synthesis. The outcomes of the oxidative fragmentation of several drimanic alcohols are summarized in the table below.

Table 1: Oxidative Fragmentation of Drimanic Alcohols with Lead(IV) Acetate scielo.org.bo
Starting MaterialProductYield (%)
Drimenol11-Nordrimanic acetateHigh
EpicubenolCorresponding allylic acetateHigh
Other related drimanic alcoholsAnalogous allylic acetatesHigh

The proposed mechanism for this oxidative fragmentation commences with the formation of a lead(IV) alkoxide intermediate from the reaction of the homoallylic alcohol with lead(IV) acetate. This is followed by the intramolecular attack of the double bond onto the lead atom, which facilitates the fragmentation of the C-C bond beta to the hydroxyl group. This concerted process leads to the formation of the carbonyl compound, the allylic acetate, and lead(II) acetate. scielo.org.bo

Mechanistic Models for Olefin and Alkyne Transformations

The reactions of lead(IV) acetate with olefins and alkynes can proceed through different mechanistic pathways, largely influenced by the substrate structure and reaction conditions. These transformations are pivotal in organic synthesis for the introduction of oxygen functionalities and the formation of new cyclic systems.

Olefin Transformations:

The reaction of lead(IV) acetate with olefins can lead to a variety of products, including diacetates, γ-lactones, and cyclic ethers. The prevailing mechanistic model often involves electrophilic attack of the lead(IV) species on the double bond, leading to the formation of an organolead intermediate. The fate of this intermediate then determines the final product.

One common pathway is acetoxylation , where two acetate groups are added across the double bond. This can occur through a concerted or a stepwise mechanism. In the stepwise mechanism, an initial plumbation of the alkene forms a β-acetoxyalkyllead(IV) species. This intermediate can then undergo nucleophilic attack by an acetate ion, either from the lead coordination sphere or from the solvent, to give the diacetate product. The reaction can also proceed via a cationic intermediate, particularly with substrates that can stabilize a positive charge.

Another significant transformation is the formation of γ-lactones from the reaction of lead(IV) acetate with alkenoic acids. The proposed mechanism involves the formation of a lead(IV) carboxylate, followed by intramolecular attack of the double bond onto the lead center. This leads to the formation of a five-membered ring intermediate which, upon reductive elimination, yields the γ-lactone.

Furthermore, the oxidation of alcohols containing a δ-proton with lead(IV) acetate can lead to the formation of cyclic ethers . This reaction is believed to proceed through a lead(IV) alkoxide intermediate which then undergoes intramolecular hydrogen abstraction by the lead-oxygen species, followed by cyclization.

Alkyne Transformations:

The reactions of lead(IV) acetate with alkynes are less commonly documented than those with olefins, but available research provides insight into the possible mechanistic pathways. One study on the reaction of lead(IV) acetate with phenylacetylene (B144264) in refluxing glacial acetic acid yielded methylphenylacetylene as the major product, along with other minor products. rsc.org

A free-radical mechanism for this transformation is considered unlikely, especially since the reaction also proceeds in pyridine. A more plausible pathway involves the formation of a lead ester intermediate. It is proposed that the reaction initiates with the formation of a lead(IV) acetylide, which then undergoes rearrangement and decomposition to yield the observed products. The reaction demonstrates the ability of lead(IV) acetate to effect the replacement of an acetylenic hydrogen and the addition of moieties derived from the reagent and solvent across the triple bond. rsc.org

The mechanistic models for both olefin and alkyne transformations highlight the versatility of lead(IV) acetate as an oxidant, capable of participating in both ionic and concerted pathways to generate a diverse array of functionalized organic molecules.

Applications of Acetic Acid, Bis Acetyloxy in Complex Molecule Synthesis

Strategic Utility in Natural Product Synthesis and Stereochemical Control

The Dess-Martin periodinane is frequently employed as a strategic oxidant in the total synthesis of a wide array of natural products due to its exceptional mildness and reliability. nih.govresearchgate.net A key application of DMP is the oxidation of primary alcohols to aldehydes and secondary alcohols to ketones, often without affecting other sensitive functionalities within the molecule, such as furan (B31954) rings, sulfides, and vinyl ethers. wikipedia.org This high degree of chemoselectivity is crucial when dealing with intricate molecular architectures.

A significant advantage of DMP is its ability to oxidize N-protected amino alcohols without causing epimerization at the adjacent stereocenter. wikipedia.org This is a common problem with many other oxidizing agents and the stereochemical integrity offered by DMP is invaluable in the pharmaceutical industry for the synthesis of chiral drug intermediates. wikipedia.org For example, in the synthesis of complex peptides or other chiral molecules, preserving the stereochemistry is paramount to the biological activity of the final compound.

The utility of DMP in stereochemical control is further highlighted in syntheses where the desired outcome is dependent on the regioselective oxidation of one hydroxyl group over another. In the total synthesis of the marine natural product solomonamide A, a key step involved the benzylic oxidation using Dess-Martin periodinane to introduce the correct chirality at the C-5 position. nih.gov This selective oxidation was critical for the successful synthesis of the target molecule.

The table below illustrates the application of Dess-Martin periodinane in the synthesis of various natural products, showcasing its versatility and mild reaction conditions.

Natural Product TargetSubstrateProductRole of DMPReference
(-)-9a-epi-hippocasineSecondary alcoholKetoneMild oxidation to form a key intermediate. researchgate.net
(+)-Actinophyllic acidSecondary alcoholKetoneFormation of a hexacyclic scaffold intermediate. researchgate.net
Melotenine APrimary alcoholAldehydeKey oxidation step in a multi-step synthesis. researchgate.net
Epoxyquinomycin BAnilide derivativep-QuinoneKey step in a concise and efficient synthesis. merckmillipore.com
BE-10988Anilide derivativep-QuinoneUsed to generate a key intermediate for a topoisomerase-II inhibitor. merckmillipore.com

Role in the Construction of Challenging Organic Frameworks and Building Blocks

The Dess-Martin periodinane plays a pivotal role in the construction of complex and challenging organic frameworks by enabling the reliable formation of carbonyl compounds that serve as key building blocks for subsequent transformations. wikipedia.org The aldehydes and ketones generated through DMP oxidation are versatile intermediates that can participate in a wide range of carbon-carbon bond-forming reactions, such as aldol (B89426) reactions, Wittig reactions, and Grignard additions, which are fundamental to the assembly of complex molecular skeletons.

For instance, the oxidation of a sensitive α-β-unsaturated alcohol to its corresponding aldehyde using DMP has been demonstrated as a valuable transformation. wikipedia.org These unsaturated aldehydes are important building blocks in the synthesis of various natural products due to their high functionality. wikipedia.org The mild conditions of the Dess-Martin oxidation prevent undesired side reactions, such as isomerization or decomposition, which can be problematic with other oxidants.

Furthermore, DMP-mediated oxidations have been instrumental in the synthesis of rare and complex polycyclic and heterocyclic systems through cascade reactions. merckmillipore.com The reagent can initiate cyclization cascades that rapidly build molecular complexity from relatively simple starting materials. This approach has been successfully applied to the synthesis of diverse molecular architectures, including phenoxazine (B87303) scaffolds and other polycyclic systems of biological relevance. scripps.edu

The following table provides examples of how DMP is used to create key building blocks for the construction of complex organic frameworks.

Starting MaterialReagentProductApplicationReference
Primary AlcoholDMPAldehydePrecursor for olefination and aldol reactions. wikipedia.org
Secondary AlcoholDMPKetoneIntermediate for nucleophilic additions and enolate chemistry. wikipedia.org
N-protected-amino alcoholDMPN-protected-amino aldehydeChiral building block for peptide and pharmaceutical synthesis. wikipedia.org
AnilideDMP, H₂Oo-ImidoquinoneIntermediate for the synthesis of p-quinones and polycyclic systems. scripps.edu
Thioacetal/ThioketalDMPCarbonyl CompoundDeprotection compatible with a wide range of functional groups. merckmillipore.com

Methodology Development for Novel Organic Transformations Using Acetic acid, bis(acetyloxy)-

Beyond its established role as an oxidant for alcohols, Dess-Martin periodinane has been at the forefront of methodology development for a variety of novel organic transformations. rsc.org Researchers have leveraged the unique reactivity of this hypervalent iodine reagent to achieve transformations that are often difficult to accomplish with traditional reagents.

One area of development is the use of DMP in oxidative coupling reactions. For example, an efficient synthesis of N-substituted isoquinolinone derivatives has been achieved through the DMP-mediated oxidative coupling of functionalized isoquinolines with benzyl (B1604629) bromide. nih.gov This metal-free method provides a practical route to isoquinoline-1,3-dione and isoquinoline-1,3,4-trione derivatives in excellent yields. nih.gov

DMP has also been found to mediate the intramolecular cyclization of phenolic azomethines to produce substituted benzoxazoles and benzothiazoles at ambient temperature. organic-chemistry.org This methodology offers a mild and efficient route to these important heterocyclic scaffolds. Additionally, DMP, in combination with organosulfonic acids, has been used for the α-organosulfonyloxylation of ketones. organic-chemistry.org

Recent studies have even shown that DMP can be used to oxidize primary alcohols directly to carboxylic acids, a transformation that typically yields aldehydes. rsc.org This unexpected reactivity was observed in the synthesis of cytidine (B196190) analogues and highlights the potential for discovering new applications for this versatile reagent. rsc.org The development of such novel transformations continues to expand the synthetic chemist's toolbox for the construction of complex molecules.

The table below summarizes some of the novel organic transformations developed using Dess-Martin periodinane.

Reaction TypeSubstrate(s)ProductSignificanceReference
Oxidative CouplingIsoquinoline, Benzyl BromideN-substituted isoquinolinoneMetal-free synthesis of isoquinolinone derivatives. nih.gov
Intramolecular CyclizationPhenolic azomethineBenzoxazole/BenzothiazoleMild and efficient synthesis of heterocyclic compounds. organic-chemistry.org
α-OrganosulfonyloxylationKetone, Organosulfonic acidα-Organosulfonyloxy ketoneDirect functionalization of ketones. organic-chemistry.org
ThioesterificationAldehyde, ThiolThioesterDirect conversion of aldehydes to thioesters. researchgate.net
Oxidation to Carboxylic AcidPrimary alcohol (on cytidine)Carboxylic acidNovel one-step oxidation beyond the aldehyde. rsc.org

Theoretical and Computational Chemistry Studies of Acetic Acid, Bis Acetyloxy

Electronic Structure Analysis and Reactivity Prediction of the Active Species

The reactivity of acetic anhydride (B1165640) is fundamentally governed by its electronic structure. The molecule contains two electrophilic carbonyl carbons, which are the primary sites for nucleophilic attack. researchgate.netresearchgate.net This electrophilicity arises from the strong electron-withdrawing effect of the oxygen atoms in the carbonyl groups and the central bridging oxygen atom. rsc.org This polarization creates a significant partial positive charge on the carbonyl carbons, making them highly susceptible to reaction with nucleophiles like alcohols, amines, and water. researchgate.netrsc.org

Computational studies have elucidated that acetic anhydride is a flexible molecule with a nonplanar structure. wikipedia.org The linkage of the pi systems through the central oxygen provides only weak resonance stabilization, which is overcome by the dipole-dipole repulsion between the two carbonyl oxygens. wikipedia.org The energy barriers for bond rotation are consequently low. wikipedia.org

Ab initio calculations have provided a more detailed picture of the molecule's geometry. Geometry-relaxed calculations at various levels of theory, including B3LYP/6-31G, B3LYP/cc-pvtz, and MP2/6-31G , have revealed a mixture of nonplanar energy minima. researchgate.net These studies identified two local minima, a nonplanar (sp,sp) conformation and an (sp,ac) conformation, which are connected by low-energy rotational barriers, allowing for extensive large-amplitude motions. researchgate.net A dynamic model developed from these calculations, consisting of eight low-energy pseudoconformers, successfully reproduced experimental gas-phase electron diffraction and infrared spectroscopy data. researchgate.net The experimental conformer ratio was determined to be in close agreement with the quantum chemical results. researchgate.net

ParameterValueReference
Experimental Conformer Ratio (nonplanar (sp,sp)/(sp,ac))37(±15)% : 63(±15)% researchgate.net
Computational MethodB3LYP/6-31G, MP2/6-31G researchgate.net

This table summarizes the conformational analysis of acetic anhydride based on a joint analysis of gas-phase electron diffraction, infrared data, and ab initio calculations.

Computational Modeling of Reaction Mechanisms, Transition States, and Energy Profiles

Computational modeling is instrumental in mapping the entire course of a chemical reaction, including the transient and high-energy species that define the reaction mechanism.

Hydrolysis Reaction: The hydrolysis of acetic anhydride has been a subject of theoretical investigation to understand its mechanism and transition state. Computational studies suggest that the uncatalyzed hydrolysis likely proceeds through a concerted mechanism involving a single water molecule. researchgate.netrsc.org Density Functional Theory (DFT) calculations, specifically using the RB3LYP/6-31G* method and basis set, have been employed to investigate various possible transition states. rsc.org The most plausible transition state identified is a concerted six-member ring structure. researchgate.netrsc.org This structure involves the water molecule acting as a nucleophile attacking one carbonyl carbon while simultaneously transferring a proton to the other carbonyl oxygen. These calculations successfully predicted the enthalpy of hydrolysis, yielding a value in good agreement with experimental data. rsc.org

Transition State (TS) InvestigatedMethod/Basis SetKey FindingReference
Hydrolysis via single H₂O moleculeRB3LYP/6-31GA concerted six-member ring structure is the likely transition state. researchgate.netrsc.org
HydrolysisRB3LYP/6-31GCalculated enthalpy of hydrolysis (63.1 kJ mol⁻¹) agrees well with the experimental value (58.5 kJ mol⁻¹). rsc.org

This table presents key findings from computational studies on the transition state of acetic anhydride hydrolysis.

Catalyzed Acetylation: The mechanism of catalyzed acetylation reactions has also been extensively modeled. For instance, the acetylation of alcohols catalyzed by 4-(dimethylamino)pyridine (DMAP) has been studied at the Becke3LYP/6-311+G(d,p)//Becke3LYP/6-31G(d) level of theory. nih.gov These calculations revealed that the most favorable reaction pathway involves the nucleophilic attack of DMAP on a carbonyl group of the anhydride. nih.gov This leads to the formation of a highly reactive acetylpyridinium/acetate (B1210297) ion pair. nih.gov This intermediate then reacts with the alcohol to yield the final ester product. The computational models showed that the energy barrier for this nucleophilic catalysis mechanism is significantly lower than that of a competing base-catalyzed pathway, providing strong support for the proposed mechanism. nih.gov

Ligand Effects and Solvent Effects on Reactivity from a Theoretical Perspective

The environment in which a reaction occurs, including the solvent and the presence of ligands or catalysts, can dramatically influence its rate and outcome. Theoretical models are crucial for untangling these complex effects.

Solvent Effects: The hydrolysis of acetic anhydride in mixed solvent systems, such as acetonitrile/water, has been studied to understand the role of the solvent. researchgate.netrsc.org Thermodynamic analysis of kinetic data from these systems, complemented by computational studies, reveals complex dependencies. While activation enthalpy and entropy are temperature-independent at a constant solvent mole fraction, they become strongly temperature-dependent under isodielectric (constant relative permittivity) conditions. researchgate.netrsc.org To model these systems theoretically, solvation models such as the Polarizable Continuum Model (PCM) can be applied in DFT calculations to estimate the energetic effects of the solvent on reactants, transition states, and products. nih.gov

Ligand Effects: The role of ligands, particularly catalysts, is a key area of computational investigation. As seen in the DMAP-catalyzed acetylation of alcohols, theoretical calculations can quantify the effect of the catalyst on the reaction's energy profile. nih.gov The DFT models demonstrated how DMAP changes the reaction mechanism from a high-energy direct reaction to a lower-energy pathway involving a more reactive intermediate (the acetylpyridinium ion). nih.gov This ability to model the interaction between the substrate and the ligand is fundamental to catalyst design and the optimization of reaction conditions.

Quantum Chemical Investigations of Intermediate Species

Quantum chemical methods are essential for characterizing the structure and stability of fleeting intermediates that are formed during a reaction.

Tetrahedral Intermediates: In many reactions of acetic anhydride, such as hydrolysis and alcoholysis, the initial nucleophilic attack on a carbonyl carbon leads to the formation of a high-energy tetrahedral intermediate. youtube.com Although typically transient, the existence and properties of these intermediates are supported by quantum chemical model calculations. researchgate.net These models help to explain the stereochemistry and kinetics of acyl transfer reactions.

Acylium and Acetylpyridinium Ions: Beyond the neutral tetrahedral intermediate, other charged intermediates can be crucial. In Friedel-Crafts acylation reactions catalyzed by strong acids (e.g., zeolites), computational studies support the formation of a highly electrophilic acylium ion (CH₃CO⁺) intermediate. osti.gov In the case of DMAP-catalyzed acetylation, DFT calculations have been vital in identifying and characterizing the N-acetylpyridinium cation as the key reactive intermediate. nih.gov The calculations provide detailed information on its geometry, charge distribution, and stability, explaining its high reactivity towards nucleophiles. These theoretical investigations confirm that the catalytic power of DMAP stems from its ability to form this low-energy, highly reactive species. nih.gov

Advanced Analytical Approaches in Research Involving Acetic Acid, Bis Acetyloxy

Spectroscopic Characterization of Transient Intermediates and Reaction Pathways

Spectroscopic methods are fundamental in identifying and characterizing the short-lived intermediates that form during reactions of acetic anhydride (B1165640). These techniques allow researchers to map out detailed reaction pathways.

In-situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for real-time monitoring of reactions. For instance, the hydrolysis of acetic anhydride to acetic acid has been studied using this method, allowing for the determination of reaction kinetics by tracking the disappearance of anhydride peaks and the appearance of carboxylic acid peaks. flvc.org The characteristic infrared spectrum of an anhydride includes two carbonyl stretching peaks due to symmetric and asymmetric stretching, a feature that helps in its identification and in observing its consumption during a reaction. spectroscopyonline.com

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information. While the protons adjacent to the carbonyl group in acetic anhydride have a characteristic chemical shift, NMR is particularly useful for identifying the structure of more complex transient species formed during its reactions. ucalgary.ca For example, the formation of the acetylpyridinium ion, a key intermediate in pyridine-catalyzed acyl transfer reactions of acetic anhydride, has been observed and kinetically characterized using spectroscopic methods. acs.org

Imaging photoelectron photoion coincidence (iPEPICO) spectroscopy has been employed to investigate the fragmentation processes of internal energy-selected acetic anhydride cations. This advanced technique provides detailed insight into the dissociation pathways, helping to determine appearance energies for fragment ions like the acetyl cation (CH₃CO⁺) and to elucidate the reaction mechanism on a fundamental level. researchgate.net Studies have also focused on the formation of transient anhydride intermediates in reactions driven by coupling agents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), where spectroscopic analysis is crucial for confirming the structure of these fleeting species. researchgate.net

Spectroscopic Technique Application in Acetic Anhydride Research Key Findings/Observations
Infrared (IR) Spectroscopy Identification of anhydride functional group; Studying reaction kinetics (e.g., hydrolysis). flvc.orgrsc.orgPresence of two distinct carbonyl (C=O) stretching bands. spectroscopyonline.comucalgary.ca
Nuclear Magnetic Resonance (NMR) Structural characterization of reactants, products, and intermediates. ucalgary.caCharacteristic chemical shifts for protons adjacent to the carbonyl group (~2-2.5 ppm). ucalgary.ca
UV-VIS Spectroscopy Diagnostic for electronic transitions. ucalgary.caShows two absorption maxima: π→ π* (<200 nm) and n→ π* (~225nm). ucalgary.ca
iPEPICO Spectroscopy Studying fragmentation mechanisms of the acetic anhydride cation. researchgate.netElucidation of dissociation channels and determination of appearance energies for fragments. researchgate.net

Chromatographic Methods for Reaction Progress Monitoring and Product Analysis in Research

Chromatographic techniques are essential for separating and quantifying the components of a reaction mixture, making them ideal for monitoring the progress of reactions involving acetic anhydride and for analyzing the final product distribution.

High-Performance Liquid Chromatography (HPLC) is a versatile method for analyzing acetic anhydride and its reaction products. osha.govsielc.com Reverse-phase HPLC, often coupled with UV detection, can effectively separate acetic anhydride from other reagents and products in a reaction mixture. sielc.comsielc.com The development of automated HPLC systems, sometimes coupled with mass spectrometry (HPLC-MS), allows for real-time, unattended monitoring of reaction progress. rsc.orgresearchgate.net This provides highly reproducible and accurate kinetic profiles, which are invaluable for mechanistic studies and process optimization. rsc.org

Gas Chromatography (GC) is another widely used technique, particularly for analyzing the purity of acetic anhydride and quantifying impurities. kelid1.ir When coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS), it provides high sensitivity and specificity. kelid1.irnih.gov GC methods have been developed for monitoring acetic anhydride in various matrices and for analyzing the products of its derivatization reactions with amines and alcohols. nih.govnih.gov

Thin-Layer Chromatography (TLC) offers a rapid, simple, and cost-effective method for qualitatively monitoring reaction progress. acs.org By spotting the reaction mixture on a TLC plate at different time intervals, one can observe the disappearance of the starting material (acetic anhydride) and the appearance of products, providing a quick assessment of the reaction's status. acs.org

Chromatographic Method Stationary Phase/Column Example Mobile Phase/Carrier Gas Example Detector Application
HPLC Newcrom R1 (reverse-phase) sielc.comWater/Acetonitrile gradient sielc.comUV (200 or 275 nm) sielc.comSeparation and analysis of acetic anhydride and related compounds. sielc.com
GC Various packed or capillary columns kelid1.irHelium kelid1.irFID, MS kelid1.irPurity determination and impurity analysis. kelid1.ir
TLC Silica gel or alumina (B75360) coated plates acs.orgVaries based on polarity of analytesUV light, staining agentsQuick monitoring of reaction progress and purity checks. acs.org

Electrochemical Studies of Redox Behavior and Related Reaction Pathways

Electrochemical methods, such as cyclic voltammetry, provide insight into the redox properties of molecules and can be used to study electron transfer-initiated reactions. While direct electrochemical studies on the redox behavior of acetic anhydride are not extensively documented, the principles of these techniques are applicable to understanding its reactivity and the behavior of related species.

Cyclic Voltammetry (CV) is a powerful technique for investigating redox processes, determining the stability of reaction products, identifying reaction intermediates, and probing electron transfer kinetics. wikipedia.org In a typical CV experiment, the potential is swept linearly and then reversed, and the resulting current is measured. The shape of the resulting voltammogram can reveal whether a redox couple is reversible, quasi-reversible, or irreversible. wikipedia.orgacs.org For example, deviations from ideal reversible behavior can indicate that the electron transfer is coupled to a subsequent chemical reaction, forming an unstable intermediate. wikipedia.org

While acetic anhydride itself is not typically considered redox-active in standard electrochemical windows, related carboxylic acids and their derivatives can be studied. Electrochemical methods have been successfully applied to synthesize carboxylic anhydrides from their corresponding acids, offering a sustainable alternative to traditional chemical methods that use harsh reagents. chemistryviews.org In such studies, electrochemical analysis would be crucial for optimizing the reaction conditions and understanding the mechanism of anhydride formation at the electrode surface.

Electrochemical Parameter Information Gained from Cyclic Voltammetry
Peak Potentials (Anodic & Cathodic) Formal reduction potential of the analyte; provides thermodynamic information about the redox process. ossila.com
Peak Currents (Anodic & Cathodic) Related to the concentration of the analyte and its diffusion coefficient; the ratio indicates the reversibility of the reaction. wikipedia.org
Peak Separation (Epa - Epc) Indicates the kinetics of electron transfer; larger separation suggests slower (less reversible) kinetics. acs.org
Scan Rate Dependence Helps to distinguish between solution-phase species and adsorbed species on the electrode surface. wikipedia.org

Advanced Mass Spectrometry for Reaction Product Elucidation and Mechanistic Insight

Advanced mass spectrometry (MS) techniques are critical for identifying unknown reaction products, confirming the structures of expected products, and providing deep mechanistic insights into reactions involving acetic anhydride.

Electron Ionization Mass Spectrometry (EI-MS) is a classic technique used for the structural characterization of acetic anhydride. The mass spectrum of acetic anhydride shows characteristic fragmentation patterns, with a prominent peak often corresponding to the formation of the acylium ion (CH₃CO⁺), which is a key reactive species derived from the anhydride. ucalgary.caresearchgate.net This fragmentation provides a fingerprint for its identification.

The coupling of chromatographic separation with mass spectrometry, such as GC-MS and HPLC-MS, is particularly powerful. These hyphenated techniques allow for the separation of complex reaction mixtures before the components are introduced into the mass spectrometer for identification. researchgate.netresearchgate.net This is essential for unambiguously identifying products, byproducts, and even trace impurities. Acetic anhydride is also frequently used as a derivatizing agent in GC-MS analysis to improve the volatility and chromatographic behavior of polar molecules like biogenic amines. nih.govsemanticscholar.org

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions for unknown products and intermediates. For instance, acetic anhydride has been used to generate acetate (B1210297) ions in high-resolution chemical ionization time-of-flight mass spectrometry (CI-ToFMS) analysis, demonstrating its utility within the analytical method itself. sigmaaldrich.com The detailed fragmentation data from tandem mass spectrometry (MS/MS) experiments can further be used to piece together the structures of complex molecules formed in reactions, offering profound mechanistic clarity. researchgate.net

Mass Spectrometry Technique Ionization Method Key Application in Acetic Anhydride Research
EI-MS Electron IonizationStructural characterization and identification based on fragmentation patterns. ucalgary.canist.gov
GC-MS Electron Ionization (commonly)Analysis of reaction mixtures and derivatized analytes. researchgate.netsemanticscholar.org
HPLC-MS Electrospray Ionization (ESI), APCIReal-time reaction monitoring and analysis of non-volatile products. rsc.orgresearchgate.net
HRMS (e.g., CI-ToFMS) Chemical IonizationAccurate mass measurement for elemental composition determination. sigmaaldrich.com
iPEPICO PhotoionizationDetailed study of cation fragmentation and reaction mechanisms. researchgate.net

Future Directions and Emerging Research Avenues for Acetic Acid, Bis Acetyloxy

Integration into Catalytic Cycles and Efficient Stoichiometric Applications

Currently, there is a notable absence of published research detailing the integration of "Acetic acid, bis(acetyloxy)-" into catalytic cycles. The development of catalytic applications for this compound represents a significant area for future investigation. Researchers could explore its potential as a catalyst or a precursor to a catalytically active species in various organic transformations.

In contrast, the closely related compound, sodium triacetoxyborohydride (B8407120) (STAB), is widely used as a stoichiometric reagent in reductive aminations. wikipedia.orgcommonorganicchemistry.comsigmaaldrich.com STAB is valued for its mildness and selectivity in converting aldehydes and ketones to amines in the presence of an amine source. sigmaaldrich.comsigmaaldrich.com This established utility of a similar triacetoxyboron (B3032765) species suggests a potential avenue for investigating "Acetic acid, bis(acetyloxy)-" in similar stoichiometric transformations. Future research could focus on defining its reactivity profile and comparing its efficacy to existing reagents like STAB. A key advantage of STAB is that it is a milder reducing agent than sodium borohydride (B1222165) or sodium cyanoborohydride, and it is particularly effective for the reductive amination of aldehydes and ketones. wikipedia.orgsciencemadness.org

A comparative analysis of the reactivity of "Acetic acid, bis(acetyloxy)-" with established reagents would be a valuable initial study.

ReagentTypical ApplicationKey Advantages
Sodium Triacetoxyborohydride (STAB) Reductive aminationMild, selective, reduced toxicity of byproducts compared to sodium cyanoborohydride. sigmaaldrich.comsigmaaldrich.com
Sodium Cyanoborohydride Reductive aminationEffective, but produces toxic cyanide byproducts. commonorganicchemistry.com
Sodium Borohydride General reduction of aldehydes and ketonesStronger reducing agent, less selective than STAB. wikipedia.org

Microfluidic and Flow Chemistry Applications for Enhanced Reaction Control

The application of "Acetic acid, bis(acetyloxy)-" in microfluidic and flow chemistry systems is another underexplored domain. Flow chemistry offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for automation and high-throughput screening. youtube.comyoutube.com

Future research in this area could involve:

Feasibility Studies: Investigating the solubility and stability of "Acetic acid, bis(acetyloxy)-" in common organic solvents used in flow chemistry.

Reaction Optimization: Utilizing microfluidic reactors to rapidly screen reaction conditions (e.g., temperature, residence time, stoichiometry) for transformations involving "Acetic acid, bis(acetyloxy)-".

Process Intensification: Developing continuous flow processes for reactions where "Acetic acid, bis(acetyloxy)-" is identified as a key reagent, potentially leading to higher yields and purity.

While no specific research on "Acetic acid, bis(acetyloxy)-" in flow chemistry is currently available, the broader field is rapidly advancing, with applications ranging from biphasic reactions to heterogeneous catalysis. youtube.comyoutube.com

Green Chemistry Perspectives: Atom Economy and Waste Reduction in Synthetic Design

The principles of green chemistry, such as atom economy and waste reduction, are central to modern synthetic design. An evaluation of "Acetic acid, bis(acetyloxy)-" from a green chemistry perspective would be a critical step in determining its potential for sustainable chemical synthesis.

Key areas for future research include:

Atom Economy Calculations: Assessing the atom economy of hypothetical reactions utilizing "Acetic acid, bis(acetyloxy)-" and comparing them to established synthetic routes.

Byproduct Analysis: Identifying the byproducts generated in reactions involving this compound and exploring methods for their minimization or recycling.

Development of Catalytic Processes: As mentioned in section 8.1, developing catalytic applications would significantly improve the green credentials of any transformation involving this reagent, as it would reduce the amount of waste generated per mole of product.

For context, the related reagent sodium triacetoxyborohydride is considered a greener alternative to sodium cyanoborohydride due to the reduced toxicity of its byproducts. sigmaaldrich.com Similar assessments for "Acetic acid, bis(acetyloxy)-" would be highly valuable.

Exploration of New Reaction Domains and Substrate Classes for Acetic acid, bis(acetyloxy)- Mediated Transformations

The full synthetic potential of "Acetic acid, bis(acetyloxy)-" remains to be unlocked. A systematic exploration of its reactivity with various functional groups and substrate classes could reveal novel transformations.

Potential research directions could include:

Screening against Diverse Substrates: Reacting "Acetic acid, bis(acetyloxy)-" with a wide range of organic molecules, including those with complex functionalities, to identify new reaction pathways.

Mechanistic Studies: Investigating the mechanisms of any newly discovered reactions to understand the role of the reagent and to enable further optimization.

Application in Total Synthesis: Demonstrating the utility of "Acetic acid, bis(acetyloxy)-" in the synthesis of complex target molecules, such as natural products or pharmaceuticals.

The broad utility of reagents like sodium triacetoxyborohydride in the synthesis of diverse nitrogen-containing compounds, from receptor antagonists to complex heterocyclic systems, serves as a model for the potential impact that a thorough investigation of "Acetic acid, bis(acetyloxy)-" could have. sigmaaldrich.com

Q & A

Q. What are the recommended analytical techniques for confirming the purity and structural integrity of acetic acid, bis(acetyloxy)- in laboratory settings?

  • Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) (¹H and ¹³C) to confirm the acetyloxy groups and backbone structure, infrared spectroscopy (IR) to identify ester and carboxylic acid functional groups (e.g., C=O stretching at ~1740 cm⁻¹), and mass spectrometry (MS) to verify molecular weight (118.0880 g/mol) and fragmentation patterns . High-performance liquid chromatography (HPLC) with UV detection can assess purity, referencing retention times against standards. For quantitative analysis, titrate with standardized NaOH to determine acid content .

Q. How can researchers design experiments to study the hydrolytic stability of acetic acid, bis(acetyloxy)- under varying pH and temperature conditions?

  • Methodological Answer : Prepare buffered solutions (pH 2–12) and incubate the compound at controlled temperatures (e.g., 25°C, 40°C, 60°C). Monitor degradation kinetics via HPLC or gravimetric analysis. Use Arrhenius plots to model activation energy for hydrolysis. Compare results to structurally similar esters (e.g., phenylacetic acid derivatives) to identify trends in stability . Include controls with antioxidants or stabilizers to evaluate protective effects.

Advanced Research Questions

Q. What strategies resolve contradictions in reported reaction mechanisms for synthesizing acetic acid, bis(acetyloxy)- derivatives?

  • Methodological Answer : Discrepancies often arise from competing pathways (e.g., esterification vs. transesterification). Use isotopic labeling (e.g., ¹⁸O in acetyl groups) and tandem MS to trace reaction intermediates. Computational modeling (DFT or MD simulations) can predict energetically favorable pathways. Validate experimentally by isolating intermediates under inert atmospheres or low-temperature conditions .

Q. How can computational chemistry optimize the design of acetic acid, bis(acetyloxy)- analogs for specific biological or catalytic applications?

  • Methodological Answer : Employ density functional theory (DFT) to calculate electronic properties (e.g., HOMO/LUMO energies) and predict reactivity. Molecular docking studies can screen analogs for binding affinity to target enzymes or receptors. Validate predictions with synthesis and kinetic assays (e.g., IC₅₀ determination). Corrogate results with physicochemical properties (e.g., LogP = 1.235) to assess bioavailability .

Q. What methodologies address challenges in quantifying trace impurities in acetic acid, bis(acetyloxy)- during large-scale synthesis?

  • Methodological Answer : Implement gas chromatography-mass spectrometry (GC-MS) with headspace sampling for volatile byproducts. For non-volatile impurities, use liquid chromatography coupled with charged aerosol detection (LC-CAD). Calibrate against certified reference materials (CRMs) and validate via spike-recovery experiments. Statistical tools like principal component analysis (PCA) can identify batch-to-batch variability sources .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.